3-(Dipropylamino)propanohydrazide

Description

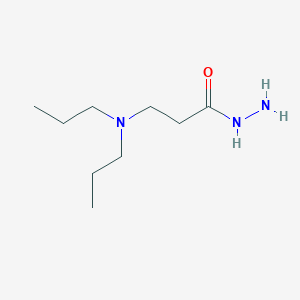

3-(Dipropylamino)propanohydrazide is a hydrazide derivative of 3-(dipropylamino)propanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a hydrazine (-NH-NH₂) moiety. Its structure comprises a three-carbon backbone with a dipropylamino group (-N(C₃H₇)₂) at the β-position and a hydrazide functional group.

Hydrazides are versatile intermediates in medicinal chemistry, often serving as precursors for heterocyclic compounds like triazoles and oxadiazoles, which exhibit antimicrobial, anti-inflammatory, and antifungal activities . The dipropylamino substituent may influence solubility, steric bulk, and biological interactions compared to smaller or aromatic substituents.

Properties

IUPAC Name |

3-(dipropylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O/c1-3-6-12(7-4-2)8-5-9(13)11-10/h3-8,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCAQEDIEJTCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Dipropylamino)propanohydrazide typically involves the reaction of dipropylamine with propionyl chloride to form 3-(dipropylamino)propionyl chloride, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

3-(Dipropylamino)propanohydrazide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

The compound 3-(Dipropylamino)propanohydrazide is a hydrazine derivative that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article will delve into the scientific research applications of this compound, highlighting its role in medicinal chemistry, material science, and environmental studies.

Anticancer Activity

Research has indicated that hydrazide derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor growth in xenograft models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy as an antibacterial agent has been documented, with findings suggesting that it disrupts bacterial cell membranes, leading to cell death. This property makes it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease .

Corrosion Inhibition

In material science, this compound has been studied for its role as a corrosion inhibitor. Its hydrazine structure allows it to form protective films on metal surfaces, effectively preventing corrosion in acidic environments. Experimental results indicate that it significantly reduces the corrosion rate of metals like mild steel when exposed to hydrochloric acid solutions .

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its ability to form cross-links can lead to materials with improved mechanical strength and thermal stability, making it suitable for various industrial applications .

Bioremediation

Given its chemical characteristics, this compound has potential applications in environmental remediation. Its reactivity allows it to interact with pollutants, aiding in the degradation of hazardous substances in contaminated environments. Research is ongoing to assess its effectiveness in bioremediation strategies targeting heavy metal ions and organic pollutants .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |

| Material Science | Corrosion Inhibition | Forms protective films on metals |

| Polymer Chemistry | Enhances mechanical properties of polymers | |

| Environmental Science | Bioremediation | Aids in degradation of pollutants |

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between 3-(dipropylamino)propanohydrazide and its analogues:

Key Observations :

- Lipophilicity : Longer alkyl chains (dipropyl) may increase lipophilicity, favoring interactions with hydrophobic targets.

Reactivity and Derivative Formation

- Cyclization Reactions: Hydrazides like 3-(phenylamino)propanohydrazide react with isocyanates or diketones to form triazoles, oxadiazoles, and pyrrole derivatives . The dipropylamino variant may undergo similar reactions, though steric effects could influence reaction rates or product stability.

- Functionalization: Substituents on the amino group dictate downstream applications.

Biological Activity

3-(Dipropylamino)propanohydrazide is a hydrazide compound that has garnered attention for its biological activities, particularly in medicinal chemistry and corrosion inhibition. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 90795-57-6, is characterized by the presence of a dipropylamino group attached to a propanohydrazide backbone. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showcasing their potential as antibacterial agents. For instance, studies have demonstrated that similar hydrazides can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Corrosion Inhibition

In addition to antimicrobial properties, this compound has been investigated for its effectiveness as a corrosion inhibitor in acidic environments. Hydrazides are known to form protective films on metal surfaces, thereby reducing corrosion rates. The efficiency of such compounds typically increases with concentration and temperature.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antibacterial Mechanism : The compound likely interacts with bacterial cell membranes or enzymes, disrupting cellular processes and inhibiting growth. Some studies suggest that hydrazides may inhibit protein synthesis or nucleic acid replication in bacteria.

- Corrosion Inhibition Mechanism : The inhibition of corrosion is attributed to the adsorption of the hydrazide on the metal surface, forming a protective layer. This process follows the Langmuir adsorption isotherm model, indicating a strong interaction between the inhibitor and the metal surface.

Case Studies

-

Antibacterial Efficacy

A study evaluated various hydrazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 15.625 µg/mL against S. aureus, highlighting the potential of these compounds in treating bacterial infections . -

Corrosion Inhibition Performance

Research on corrosion inhibitors revealed that this compound showed promising results in reducing corrosion rates of mild steel in acidic media. The maximum inhibition efficiency was reported at concentrations around 500 ppm, with efficiencies exceeding 90% under optimal conditions .

Data Table

| Property | Value/Observation |

|---|---|

| CAS Number | 90795-57-6 |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Corrosion Inhibition Efficiency | Up to 94% at optimal concentrations |

| Mechanism of Action | Disruption of cellular processes; adsorption on metal surfaces |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.